2-[4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl]pyrimidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a piperazine moiety, which is further attached to a difluorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. One common method involves the reaction of 3,4-difluorobenzyl chloride with piperazine to form the intermediate 4-[(3,4-difluorophenyl)methyl]piperazine. This intermediate is then reacted with a pyrimidine derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted pyrimidine or piperazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including neurodegenerative disorders and cancer.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl]pyrimidine: can be compared with other pyrimidine derivatives or piperazine-containing compounds.
2-(3,4-Difluorophenyl)-5-methyl-4-phenylthiazole: Another compound with a difluorophenyl group, but with a thiazole ring instead of pyrimidine.
4-(3,4-Difluorophenyl)piperazine: A simpler compound lacking the pyrimidine ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler or structurally different compounds
Properties
IUPAC Name |
2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4/c16-13-3-2-12(10-14(13)17)11-20-6-8-21(9-7-20)15-18-4-1-5-19-15/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANIKKOMHAVPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)F)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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